molecular formula C₂₃H₁₄D₁₅N₃O₃ B1162923 AKB48-d15 N-Pentanoic Acid

AKB48-d15 N-Pentanoic Acid

Cat. No.: B1162923
M. Wt: 410.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AKB48-d15 N-Pentanoic Acid (molecular formula: C₂₃H₁₄D₁₅N₃O₃; molecular weight: 410.59) is a deuterium-labeled analog of AKB48 N-Pentanoic Acid, a metabolite of the synthetic cannabinoid AKB48 (APINACA) . This compound is primarily utilized in research and forensic applications to study the pharmacokinetics, metabolic pathways, and detection of synthetic cannabinoids in biological samples. Its isotopic labeling (15 deuterium atoms) enhances its utility as an internal standard in mass spectrometry, improving analytical accuracy by distinguishing it from non-deuterated analogs .

Properties

Molecular Formula

C₂₃H₁₄D₁₅N₃O₃

Molecular Weight

410.59

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

AKB48-d15 N-Pentanoic Acid undergoes neutralization reactions typical of carboxylic acids. The pentanoic acid moiety reacts with bases to form carboxylate salts:
RCOOH+BaseRCOOBase++H2O\text{RCOOH}+\text{Base}\rightarrow \text{RCOO}^-\text{Base}^++\text{H}_2\text{O}
This reactivity is consistent with general carboxylic acid behavior, as described for pentanoic acid derivatives .

Reaction Type Reagents Products Conditions
NeutralizationNaOH, KOHSodium/potassium carboxylateAqueous, room temperature

Glucuronidation

The compound is a substrate for UDP-glucuronosyltransferase 1-1 (UGT1A1) , which catalyzes the conjugation of the carboxylic acid group with glucuronic acid :
AKB48 d15 N Pentanoic Acid+UDP glucuronic acidGlucuronide conjugate+UDP\text{AKB48 d15 N Pentanoic Acid}+\text{UDP glucuronic acid}\rightarrow \text{Glucuronide conjugate}+\text{UDP}

Key Enzyme Properties

Enzyme Gene Function UniProt ID
UDP-glucuronosyltransferase 1-1UGT1A1Conjugates xenobiotics for excretionP22309

Acyl-CoA Activation

Mitochondrial acyl-CoA synthetases (ACSM1/ACSM6) activate the carboxylic acid via ATP-dependent thioester bond formation :
AKB48 d15 N Pentanoic Acid+CoA SH+ATPAKB48 d15 N Pentanoyl CoA+AMP+PPi\text{AKB48 d15 N Pentanoic Acid}+\text{CoA SH}+\text{ATP}\rightarrow \text{AKB48 d15 N Pentanoyl CoA}+\text{AMP}+\text{PP}_i

Enzyme Comparison

Enzyme Substrate Specificity Molecular Weight (kDa) UniProt ID
ACSM1C4–C11 fatty acids65.27Q08AH1
ACSM6Undetermined53.58Q6P461

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines under acid- or base-catalyzed conditions:

  • Esterification :
    RCOOH+R OHH+RCOOR +H2O\text{RCOOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{RCOOR }+\text{H}_2\text{O}

  • Amidation :
    RCOOH+R NH2DCCRCONHR +H2O\text{RCOOH}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{RCONHR }+\text{H}_2\text{O}

These reactions are inferred from general pentanoic acid chemistry 3. Isotopic labeling (d15) does not alter reactivity but may affect kinetic isotope effects.

Oxidation

Strong oxidizing agents (e.g., KMnO₄, CrO₃) may decarboxylate the compound or oxidize the adamantane moiety, though specific data on AKB48-d15 is limited .

Reduction

The carboxylic acid group resists common reducing agents (e.g., LiAlH₄), but the indazole ring may undergo hydrogenation under high-pressure H₂ with catalysts like Pd/C .

Polymerization Risk

Like other carboxylic acids, this compound may initiate exothermic polymerization reactions when exposed to strong acids, bases, or radicals .

Isotopic Effects

The deuterated (d15) label likely reduces metabolic degradation rates due to the kinetic isotope effect, prolonging half-life in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Metabolites

AKB48 N-Pentanoic Acid (Non-Deuterated)
  • Molecular Formula : C₂₃H₂₉N₃O₃ (inferred from deuterated form)
  • Role : Primary metabolite of AKB48, formed via oxidative metabolism of the pentyl side chain.
  • Applications : Used to study the metabolic fate of AKB48 in vivo. Unlike its deuterated counterpart, it lacks isotopic labeling, limiting its use as an internal standard .
JWH 018 N-Pentanoic Acid Metabolite (JWH 018 N-COOH)
  • Structural Features : Retains the indole core of JWH 018 but replaces the terminal hydroxyl group with a carboxylic acid.
  • Detection : Commonly analyzed alongside AKB48 metabolites using LC-MS/MS, with similar extraction protocols (e.g., hexane–ethyl acetate partitioning) .
  • Key Difference: JWH 018 N-COOH is associated with psychoactive effects, whereas AKB48-d15 N-Pentanoic Acid serves as a non-psychoactive reference standard .
5B-AKB-48 (Brominated Analog)
  • Structure : Features a bromine substitution on the pentyl chain (C₂₃H₃₀BrN₃O).
  • Purity: >97% by ¹H NMR, with minor impurities like 5C-AKB-48 (chlorinated analog) .
  • Analytical Utility : Distinguished from AKB48-d15 via GC-MS and FTIR-ATR due to halogen-specific fragmentation patterns .

Functional Group Variants

AKB48 N-(4-Fluorobenzyl) Analog
  • Structure : Replaces the pentyl chain with a 4-fluorobenzyl group (C₂₅H₂₆FN₃O).
  • Receptor Affinity : Designed to mimic AB-FUBINACA, a potent CB1 receptor agonist. Unlike AKB48-d15, this analog shows higher selectivity for CB1 over CB2 receptors, altering its pharmacological profile .
UR-144 N-Pentanoic Acid Metabolite
  • Metabolic Pathway: Similar to AKB48-d15, UR-144 undergoes ω-hydroxylation and oxidation to form N-pentanoic acid metabolites.
  • Stability : Requires storage at ≤-20°C, akin to AKB48-d15, but lacks deuterium labeling, complicating its differentiation in complex matrices .

Physical and Chemical Properties

Compound Molecular Weight Stability Storage Conditions Key Analytical Methods
This compound 410.59 Stable; no hazardous decomposition -20°C LC-MS/MS, GC-MS
JWH 018 N-COOH ~357.4 (estimated) Stable in MeOH/ACN at ≤-20°C -20°C LC-MS/MS, SPE extraction
5B-AKB-48 456.4 >97% purity by NMR Ambient (short-term) GC-MS, HPLC-TOF

Stability and Reactivity

  • This compound: No hazardous reactions reported under standard conditions. Compatible with common organic solvents (e.g., acetonitrile, methanol) .
  • JWH 073 N-Butanoic Acid Metabolite-d5: Deuterated analog used as an internal standard; shares similar stability profiles with AKB48-d15 .
  • n-Pentadecanoic Acid: Non-cannabinoid analog; chemically stable but incompatible with strong oxidizers .

Toxicological and Regulatory Profiles

  • Acute toxicity data remain unspecified .
  • JWH 018 N-COOH: Linked to psychoactive effects; regulated under synthetic cannabinoid laws .
  • AKB48 N-(4-Fluorobenzyl) Analog: Classified as a Schedule I controlled substance in the U.S. due to structural similarity to illicit cannabinoids .

Q & A

Q. How can researchers ensure the stability of AKB48-d15 N-Pentanoic Acid under various experimental conditions?

this compound exhibits high chemical stability under standard laboratory conditions. According to safety data sheets, it does not undergo hazardous reactions or decomposition when stored in sealed containers at recommended temperatures (20–25°C) and protected from light . However, prolonged exposure to oxidizing agents or extreme pH conditions should be avoided, as these may alter its structural integrity. For experiments requiring elevated temperatures (e.g., chromatography), verify thermal stability using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to confirm no degradation below 100°C .

Q. What methodological approaches are recommended for synthesizing and purifying this compound?

Synthesis typically involves deuterium incorporation at specific positions (e.g., the pentyl side chain) via catalytic hydrogenation or isotopic exchange reactions. Post-synthesis, purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with deuterated solvents to minimize isotopic dilution . Confirm purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), ensuring deuterium enrichment matches theoretical isotopic patterns .

Q. How should researchers handle discrepancies in reported toxicological data for this compound?

While safety data sheets classify this compound as non-toxic and non-irritating under standard conditions , conflicting data may arise from metabolite studies in biological systems. For example, in vivo metabolism of structurally similar synthetic cannabinoids (e.g., JWH-018 N-pentanoic acid) shows low acute toxicity but potential bioaccumulation . To resolve contradictions, design dose-response studies using in vitro models (e.g., hepatic cell lines) to assess cytotoxicity and metabolic pathways, cross-referencing results with isotopic tracer assays .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. Use deuterated internal standards (e.g., AKB48-d15) to correct for matrix effects and ionization efficiency. Optimize fragmentation patterns (e.g., m/z transitions for the parent ion and deuterated fragments) to distinguish the compound from endogenous metabolites . For tissue distribution studies, employ matrix-matched calibration curves and validate limits of detection (LOD) below 0.1 ng/mL .

Q. How does the deuterated form (d15) influence the physicochemical properties of this compound compared to the non-deuterated form?

Deuterium substitution increases molecular mass and slightly alters lipophilicity (logP), which can affect solubility and membrane permeability. For example, the d15 variant may exhibit a 0.1–0.3 log unit decrease in octanol-water partition coefficient compared to the non-deuterated form, impacting bioavailability in pharmacokinetic studies . Isotopic effects on metabolic stability can be evaluated using in vitro microsomal assays, comparing half-life (t₁/₂) between deuterated and non-deuterated analogs .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in mammalian systems?

Combine isotopic labeling with high-resolution metabolomics. Administer this compound to rodent models and collect plasma, urine, and tissue samples at timed intervals. Use ultra-high-performance LC (UHPLC)-Orbitrap-MS to identify phase I (hydroxylation, oxidation) and phase II (glucuronidation, sulfation) metabolites. Compare fragmentation patterns to synthetic reference standards and leverage computational tools (e.g., MetFrag) for pathway prediction .

Key Considerations for Experimental Design

  • Isotopic Purity Validation : Ensure deuterium enrichment ≥98% using HRMS and isotope ratio mass spectrometry (IRMS) to avoid skewed pharmacokinetic data .
  • Metabolic Profiling : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolic routes .
  • Ecological Impact : Despite low acute toxicity, follow waste disposal protocols to prevent environmental contamination (e.g., incineration via licensed facilities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.